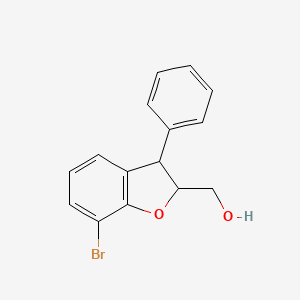![molecular formula C31H51BrOS B15172394 S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate](/img/structure/B15172394.png)
S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate” is a complex organic compound that features a steroidal backbone with a thioester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from a steroidal precursor. The key steps include:
Functionalization of the steroidal backbone: Introduction of the thioester group at the desired position.
Bromination: Introduction of the bromine atom to the 2-methylpropanethioate moiety.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as thiols, amines, or alkoxides.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Hydrocarbons: From reduction reactions.
Substituted thioesters: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Potential use in the development of enzyme inhibitors.
Receptor modulators: Potential use in the modulation of steroid receptors.
Medicine
Drug development: Potential use in the development of new therapeutic agents.
Diagnostic agents: Potential use in the development of diagnostic tools.
Industry
Material science: Potential use in the development of new materials.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor modulator, it may bind to a receptor, altering its conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chloro-2-methylpropanethioate
- **S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-iodo-2-methylpropanethioate
Uniqueness
The presence of the bromine atom in “S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate” may confer unique reactivity and biological activity compared to its chloro and iodo analogs.
Eigenschaften
Molekularformel |
C31H51BrOS |
|---|---|
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate |
InChI |
InChI=1S/C31H51BrOS/c1-6-7-8-9-10-11-12-22-14-16-26-25-15-13-23-21-24(34-28(33)29(2,3)32)17-19-31(23,5)27(25)18-20-30(22,26)4/h13,22,24-27H,6-12,14-21H2,1-5H3/t22-,24-,25-,26-,27-,30+,31-/m0/s1 |
InChI-Schlüssel |
XXKAHEPTTFPVMT-WFRCDSPSSA-N |
Isomerische SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)C(C)(C)Br)C)C |
Kanonische SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C(C)(C)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


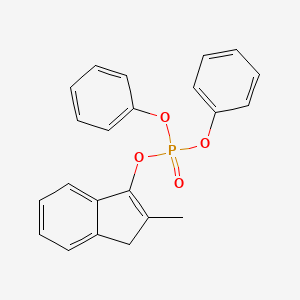
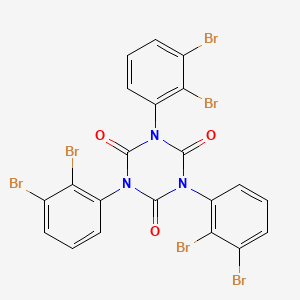
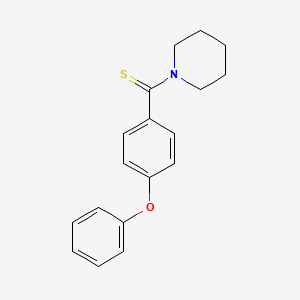
![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)
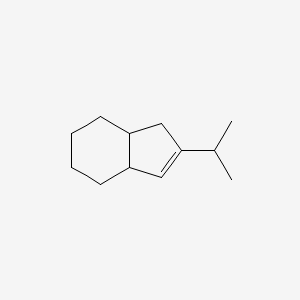
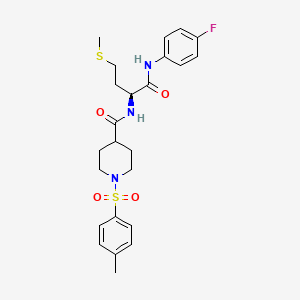
![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)
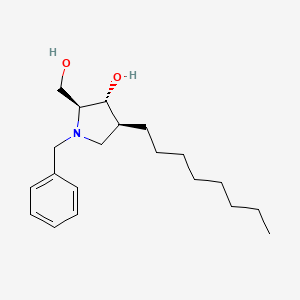

![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)
